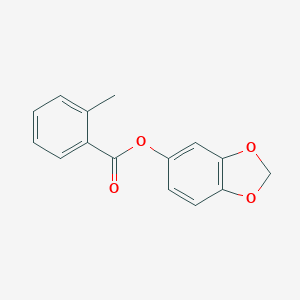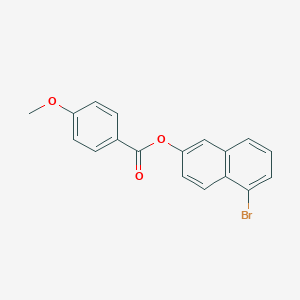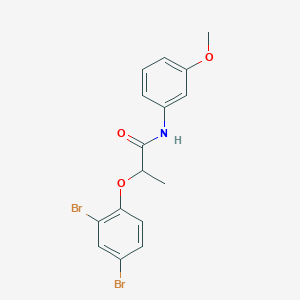
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "Bromfenac," and it is used in scientific research to study the mechanism of action and physiological effects of this compound.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide inhibits COX enzymes by binding to the active site of the enzyme. This prevents the enzyme from converting arachidonic acid to prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. It has also been shown to be effective in reducing fever.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a potent inhibitor of COX enzymes, making it a useful tool in studying the role of prostaglandins in inflammation, pain, and fever. However, it is important to note that the effects of 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide may vary depending on the experimental conditions and the model used.
Zukünftige Richtungen
The future directions for research on 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide include investigating its effects on other physiological processes, such as platelet aggregation and gastric mucosal damage. Additionally, the development of more potent and selective COX inhibitors may lead to the discovery of new therapeutic agents for the treatment of inflammatory conditions. Finally, the use of 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide in combination with other drugs may lead to the development of more effective treatments for inflammatory conditions.
Conclusion:
In conclusion, 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is a potent inhibitor of COX enzymes that has anti-inflammatory, analgesic, and antipyretic effects. It is used in scientific research to study the mechanism of action and physiological effects of this compound. The future directions for research on 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide include investigating its effects on other physiological processes, developing more potent and selective COX inhibitors, and using it in combination with other drugs for the treatment of inflammatory conditions.
Synthesemethoden
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide can be synthesized by reacting 2,4-dibromophenol with 3-methoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-2-methylpropanoyl chloride to obtain 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide. The synthesis method has been optimized to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide is used in scientific research to study the mechanism of action and physiological effects of this compound. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide reduces inflammation, pain, and fever.
Eigenschaften
Molekularformel |
C16H15Br2NO3 |
|---|---|
Molekulargewicht |
429.1 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Br2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
YDEQWDIEJFAPSL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



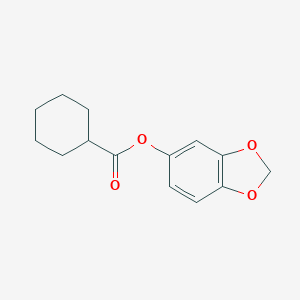
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
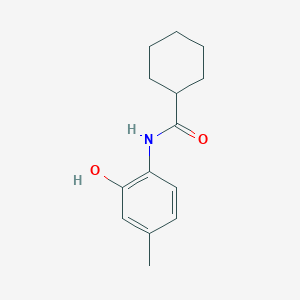
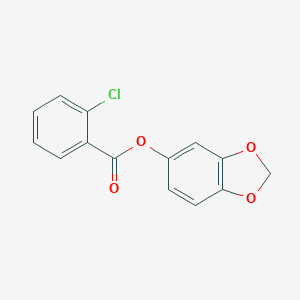
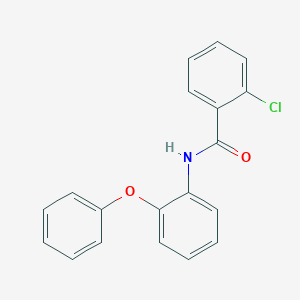
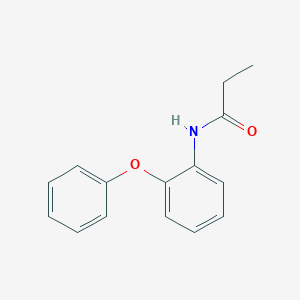
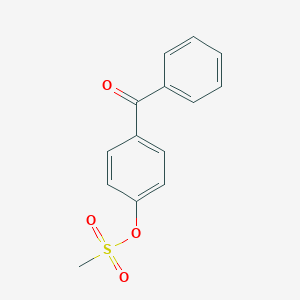


![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
